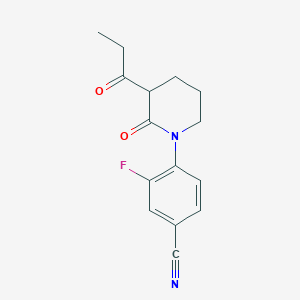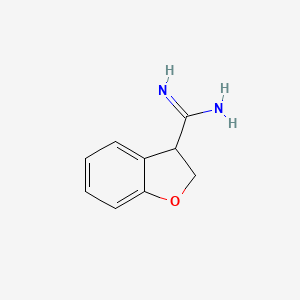
1-Methyl-2-phenyl-1H-1,3-benzodiazole-5,6-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-phenyl-1H-1,3-benzodiazole-5,6-dicarbonitrile is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes a benzodiazole ring substituted with a methyl group at the 1-position, a phenyl group at the 2-position, and two cyano groups at the 5 and 6 positions. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-phenyl-1H-1,3-benzodiazole-5,6-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with methyl phenyl ketone in the presence of a dehydrating agent can lead to the formation of the desired benzodiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial synthesis more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-phenyl-1H-1,3-benzodiazole-5,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-phenyl-1H-1,3-benzodiazole-5,6-dicarbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-2-phenyl-1H-1,3-benzodiazole-5,6-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of cyano groups can enhance binding affinity to certain targets, while the benzodiazole ring can facilitate interactions with aromatic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-phenyl-1H-1,3-benzodiazole: Similar structure but lacks the cyano groups, leading to different chemical properties and reactivity.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole:
Uniqueness
1-Methyl-2-phenyl-1H-1,3-benzodiazole-5,6-dicarbonitrile is unique due to the presence of both methyl and cyano groups, which impart distinct electronic and steric effects. These features make it a versatile compound for various chemical transformations and applications in different fields.
Eigenschaften
Molekularformel |
C16H10N4 |
|---|---|
Molekulargewicht |
258.28 g/mol |
IUPAC-Name |
1-methyl-2-phenylbenzimidazole-5,6-dicarbonitrile |
InChI |
InChI=1S/C16H10N4/c1-20-15-8-13(10-18)12(9-17)7-14(15)19-16(20)11-5-3-2-4-6-11/h2-8H,1H3 |
InChI-Schlüssel |
LIAUAIJWQAHERN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C(=C2)C#N)C#N)N=C1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-(propan-2-YL)-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13227660.png)
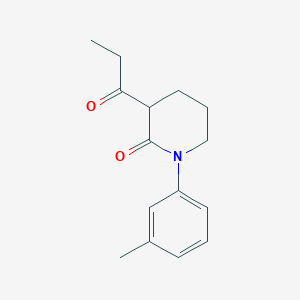
![8,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B13227674.png)

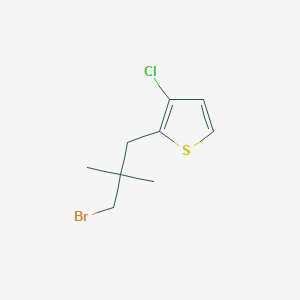
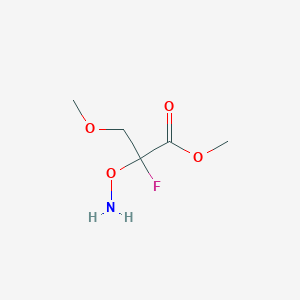
![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13227699.png)
![N-[2-(allyloxy)benzyl]-N-2,3-dihydro-1,4-benzodioxin-6-ylamine](/img/structure/B13227701.png)
